ethyl 4-((3-(2-hydroxy-4-((2-methylallyl)oxy)phenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
CAS No.: 879779-29-0
Cat. No.: VC6114375
Molecular Formula: C23H24N2O5
Molecular Weight: 408.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 879779-29-0 |
|---|---|
| Molecular Formula | C23H24N2O5 |
| Molecular Weight | 408.454 |
| IUPAC Name | ethyl 4-[[3-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
| Standard InChI | InChI=1S/C23H24N2O5/c1-5-28-23(27)16-6-8-17(9-7-16)30-22-15(4)24-25-21(22)19-11-10-18(12-20(19)26)29-13-14(2)3/h6-12,26H,2,5,13H2,1,3-4H3,(H,24,25) |
| Standard InChI Key | NQISOUHTYCGOAI-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=C)C)O)C |
Introduction
Structural Characteristics and Molecular Design
Core Architecture
The compound’s structure comprises three primary components:
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Benzoate ester moiety: A benzene ring substituted with an ethoxycarbonyl group at the para position.
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Pyrazole ring: A five-membered heterocycle with two adjacent nitrogen atoms, substituted with a methyl group at position 5.
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Substituted phenyl group: A phenolic ring at position 3 of the pyrazole, featuring a hydroxy group at position 2 and a 2-methylallyl ether at position 4.
The IUPAC name reflects this connectivity: ethyl 4-[[5-[2-hydroxy-4-(2-methylprop-2-enoxy)phenyl]-1H-pyrazol-4-yl]oxy]benzoate. The spatial arrangement of these groups influences electronic distribution, solubility, and intermolecular interactions.
Stereoelectronic Features
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Pyrazole ring: The conjugated -system and nitrogen lone pairs enable aromatic stability and participation in hydrogen bonding.
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Ester group: The ethoxycarbonyl moiety introduces polarity and susceptibility to hydrolysis.
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Allyl ether: The 2-methylallyloxy group adds steric bulk and potential reactivity via alkene functionalization.
Synthesis and Reaction Pathways
Synthetic Strategy
The synthesis of this compound likely follows a multi-step sequence:
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Pyrazole formation: Cyclocondensation of a 1,3-diketone with hydrazine derivatives under controlled pH and temperature.
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Phenyl substitution: Introduction of the 2-hydroxy-4-((2-methylallyl)oxy)phenyl group via nucleophilic aromatic substitution or metal-catalyzed coupling.
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Esterification: Reaction of the benzoic acid precursor with ethanol under acid catalysis.
Critical parameters include reaction temperature (typically 60–120°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-couplings).
Optimization Challenges
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Regioselectivity: Ensuring proper substitution on the pyrazole ring requires careful control of stoichiometry and directing groups.
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Side reactions: Competing etherification or over-esterification may occur without precise pH management.
Physicochemical Properties
Physical State and Solubility
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Appearance: Likely a white to off-white crystalline solid based on analogous benzoates .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, acetone) due to ester and ether groups; limited aqueous solubility (1 mg/mL).
Spectral Characteristics
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IR spectroscopy: Peaks for O-H (3200–3500 cm), C=O (1700–1750 cm), and aromatic C=C (1450–1600 cm).
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NMR: NMR would reveal signals for the allyl methyl ( 1.8–2.1 ppm), pyrazole protons ( 6.5–7.5 ppm), and ester ethoxy group ( 1.3–4.4 ppm) .
Chemical Reactivity and Stability
Functional Group Reactivity
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Ester hydrolysis: Susceptible to acidic or basic hydrolysis, yielding the corresponding carboxylic acid.
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Allyl ether oxidation: The allyl group may undergo epoxidation or dihydroxylation under oxidative conditions.
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Pyrazole ring: Resists electrophilic substitution but may participate in N-alkylation or metal coordination .
Stability Profile
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Thermal stability: Decomposes above 200°C based on thermogravimetric analysis of related compounds .
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Photostability: Benzoate esters are generally UV-sensitive, necessitating storage in amber containers .
Comparative Analysis with Structural Analogs
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